Tetramethrin
Overview
Description
Tetramethrin is a potent synthetic insecticide belonging to the pyrethroid family. It is commonly used in household insecticide products due to its effectiveness in targeting the nervous system of insects. This compound appears as a white crystalline solid with a melting point ranging from 65 to 80°C . It is known for its rapid knockdown effect on insects, making it a popular choice for controlling pests in both residential and agricultural settings .
Mechanism of Action
Target of Action
Tetramethrin primarily targets the voltage-dependent sodium channels in the nerve membranes of insects . These channels play a crucial role in the transmission of nerve impulses. When these channels are disrupted, it leads to rapid knockdown of the insect .
Mode of Action
This compound interacts with its target by mediating the voltage-dependent sodium ion permeability of excitable membranes . It causes the channels to open with a long delay and often remain open for several seconds even after the termination of the depolarizing pulse . This disrupts the normal functioning of the nervous system, leading to paralysis and eventual death of the insect .
Biochemical Pathways
It is known that this compound disrupts the normal functioning of the nervous system in insects, leading to their paralysis and death
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). . It is known that topically administered this compound remains mostly on the hair-coat of the treated animals and is very poorly absorbed through the skin (less than 2%). Treated animals can ingest this compound through licking or grooming .
Result of Action
The primary result of this compound’s action is the rapid knockdown of insects. By disrupting the normal functioning of the insect’s nervous system, this compound causes paralysis and eventual death of the insect .
Action Environment
This compound is commonly used in agricultural areas and household applications. Due to its broad use, it can contaminate aquatic ecosystems and cause adverse effects to non-target aquatic organisms . It is generally harmless to human beings but can harm sensitive individuals .
Biochemical Analysis
Biochemical Properties
Tetramethrin interacts with various enzymes and proteins, primarily those involved in the nervous system of insects . It is known to alter the oxidative stress parameters of in vivo aquatic animal model organisms .
Cellular Effects
This compound has been shown to cause adverse effects to non-target aquatic organisms . In in vitro models of freshwater mussels exposed to varying concentrations of this compound, reduced glutathione activities were evaluated as biomarkers of the primary gill and digestive gland cell cultures . The study showed that this compound had highly toxic effects in the in vitro models of mussels even at low concentrations .
Molecular Mechanism
This compound exerts its effects at the molecular level by affecting the insect’s nervous system . A novel this compound-degrading bacterial strain named A16 was isolated from the activated sludge and identified as Gordonia cholesterolivorans . Strain A16 exhibited superior this compound degradation activity, and utilized this compound as the sole carbon source for growth in a mineral salt medium (MSM) .
Temporal Effects in Laboratory Settings
This compound has an expected half-life of 12.5–14 days in soil and 13–25 days in water . In a study, the A16 strain was able to completely degrade 25 mg·L −1 of this compound after 9 days of incubation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . In in vitro models of freshwater mussels exposed to 1 mg/L, 10 μg/L, 100 ng/L and 1 ng/L concentrations of this compound for 24 h, reduced glutathione activities were evaluated as biomarkers .
Metabolic Pathways
This compound could be degraded first by cleavage of its carboxylester bond, followed by degradation of the five-carbon ring and its subsequent metabolism . This is the first report of a metabolic pathway of this compound in a microorganism .
Subcellular Localization
Given its primary target is the nervous system of insects , it is likely that this compound localizes to the nervous system in these organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethrin is synthesized through a series of chemical reactions involving the esterification of chrysanthemic acid with a suitable alcohol. The process typically involves the following steps:
Preparation of Chrysanthemic Acid: Chrysanthemic acid is synthesized from cyclopropanecarboxylic acid through a series of reactions, including halogenation and dehydrohalogenation.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification reactions carried out in reactors with precise temperature and pressure control. The process ensures high yield and purity of the final product. The commercial product is often a mixture of stereoisomers, which enhances its insecticidal properties .
Chemical Reactions Analysis
Types of Reactions: Tetramethrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis Conditions: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products:
Oxidation Products: Carboxylic acids derived from the oxidation of this compound.
Hydrolysis Products: Chrysanthemic acid and (1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methanol.
Scientific Research Applications
Tetramethrin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of pyrethroids.
Industry: Widely used in the production of household insecticides and pest control products.
Comparison with Similar Compounds
Permethrin: Another widely used pyrethroid with similar insecticidal properties.
Cypermethrin: Known for its high potency and broad-spectrum insecticidal activity.
Deltamethrin: Highly effective against a wide range of insect pests and commonly used in agricultural settings.
Tetramethrin’s unique properties and effectiveness make it a valuable compound in pest control and scientific research.
Properties
IUPAC Name |
(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-11(2)9-14-15(19(14,3)4)18(23)24-10-20-16(21)12-7-5-6-8-13(12)17(20)22/h9,14-15H,5-8,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBMCYHAMVGWJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
Record name | TETRAMETHRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18231 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TETRAMETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0334 | |
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Record name | d-TETRAMETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6032649 | |
Record name | Tetramethrin | |
Source | EPA DSSTox | |
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Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetramethrin appears as colorless crystals with slight odor. Non corrosive. Used as an insecticide., Colorless crystals; [CAMEO], COLOURLESS CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., YELLOW OR BROWN VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | TETRAMETHRIN | |
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URL | https://cameochemicals.noaa.gov/chemical/18231 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Tetramethrin | |
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Record name | TETRAMETHRIN | |
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Record name | d-TETRAMETHRIN | |
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Boiling Point |
180-190 °C at 0.1 mm Hg | |
Record name | TETRAMETHRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6738 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Methanol (53 g/kg), hexane (20 g/kg), xylene (1 g/kg), acetone, toluene., In acetone, ethanol, methanol, hexane, n-octanol all >2 g/100 mL, In water, 1.83 mg/L at 25 °C., Solubility in water: none | |
Record name | TETRAMETHRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6738 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TETRAMETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.108 at 20 °C/20 °C, 1.11 g/cm³, Relative density (water = 1): 1.1 | |
Record name | TETRAMETHRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6738 | |
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Record name | TETRAMETHRIN | |
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Vapor Pressure |
0.00000708 [mmHg], 7.1X10-6 mm Hg at 30 °C, Vapor pressure, Pa at 20 °C:, Vapor pressure, Pa at 20 °C: 10 | |
Record name | Tetramethrin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Mechanism of Action |
Type I and type II pyrethroids are known to modulate the sodium channel to cause persistent openings during depolarization and upon repolarization. Although there are some similarities between the two types of pyrethroids in their actions on sodium channels, the pattern of modification of sodium currents is different between the two types of pyrethroids. In the present study, interactions of the type I pyrethroid tetramethrin and the type II pyrethroid deltamethrin at rat hippocampal neuron sodium channels were investigated using the inside-out single-channel patch clamp technique. Deltamethrin-modified sodium channels opened much longer than tetramethrin-modified sodium channels. When 10 uM tetramethrin was applied to membrane patches that had been exposed to 10 uM deltamethrin, deltamethrin-modified prolonged single sodium currents disappeared and were replaced by shorter openings which were characteristic of tetramethrin-modified channel openings. These single-channel data are compatible with previous whole-cell competition study between type I and type II pyrethroids. These results are interpreted as being due to the displacement of the type II pyrethroid molecule by the type I pyrethroid molecule from the same binding site or to the allosteric interaction of the two pyrethroid molecules at separate sodium channel sites., Pyrethroid insecticides may be classified into two groups: type I pyrethroids lack a cyano group in the alpha-position, whereas type II pyrethroids have a cyano group. Both types prolong the sodium channel current thereby causing hyperexcitability ... . The mechanism of pyrethroid modulation of sodium currents was studied by the whole-cell patch-clamp technique with rat dorsal root ganglion neurons. Both deltamethrin (type II) and tetramethrin (type I) acted on both tetrodotoxin-sensitive and tetrodotoxin-resistant channels in a qualitatively similar manner and some quantitative differences were derived from different kinetics. During repetitive stimulation in the presence of deltamethrin, leak current increased due to accumulation of prolonged tail currents, explaining the apparent use-dependent modification. For tetramethrin-modified channels, such accumulation was much less because of faster kinetics. Slowing of the kinetics of sodium channel activation by deltamethrin was revealed even after the fast inactivation had been removed by papain. The kinetics of deltamethrin-modified sodium channels was fitted better by the equation that contained two activation components than that with one component. Deltamethrin caused a large shift of the conductance-voltage curve in the direction of hyperpolarization. Cell-attached patch-clamp experiments revealed that deltamethrin had much smaller mobility in the cell membrane than tetramethrin. It was concluded that the apparent use dependence of deltamethrin modification of sodium channels was due primarily to the accumulation of prolonged tail currents during repetitive stimulation and that the sodium channel activation mechanism is the major target of pyrethroids., Tetramethrin greatly prolongs the sodium current during step depolarization and the sodium tail current associated with step repolarization of the squid axon membrane. Non-linear current-voltage relationships for the sodium tail current were analyzed to assess the open sodium channel properties, which included the permeation of various cations, calcium block, and cation selectivity. Tetramethrin had no effect on any of these properties. It was concluded that tetramethrin modifies the sodium channel gating mechanism without affecting the pore properties., 1R,trans-Tetramethrin markedly prolongs the open time of single sodium channels recorded by the gigaohmseal voltage clamp technique in a membrane patch excised from the N1E-115 neuroblastoma cell. Single channel conductance is not altered by tetramethrin. The modification by tetramethrin occurs in an all or nothing manner in a population of sodium channels. The observed tetramethrin-induced modification of single sodium channels is compatible with previous sodium current data from axons., For more Mechanism of Action (Complete) data for TETRAMETHRIN (14 total), please visit the HSDB record page. | |
Record name | TETRAMETHRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6738 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid, Colorless crystals | |
CAS No. |
7696-12-0, 66525-27-7 | |
Record name | TETRAMETHRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18231 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Tetramethrin | |
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Record name | Tetramethrin [INN:ANSI:BSI:ISO] | |
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Record name | Tetramethrin | |
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Record name | TETRAMETHRIN | |
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Record name | TETRAMETHRIN | |
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Record name | TETRAMETHRIN | |
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Melting Point |
68-70 °C, MP: 60-80 °C /Technical/, 60-80 °C | |
Record name | TETRAMETHRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6738 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TETRAMETHRIN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.